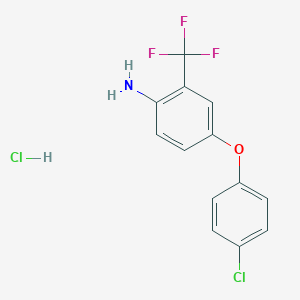

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds with multiple substituents. The base compound, 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline, carries the Chemical Abstracts Service registry number 74159-77-6, while the hydrochloride salt form is designated with Chemical Abstracts Service number 1185295-73-1. The International Union of Pure and Applied Chemistry name systematically describes the compound as 4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline;hydrochloride, clearly indicating the salt formation between the organic base and hydrochloric acid.

The nomenclature system begins with the aniline parent structure, which serves as the primary framework for naming. The 4-position substitution refers to the para position relative to the amino group, where the chlorophenoxy substituent is attached through an ether linkage. The systematic name specifically identifies this substituent as 4-chlorophenoxy, indicating that the phenoxy group itself bears a chlorine atom in its para position. The 2-position designation corresponds to the ortho position relative to the amino group, where the trifluoromethyl group is located. This positioning creates a specific spatial arrangement that significantly influences the compound's electronic distribution and chemical reactivity patterns.

| Nomenclature Component | Systematic Description | Chemical Significance |

|---|---|---|

| Base Structure | Aniline (benzenamine) | Primary aromatic amine foundation |

| 4-Position Substituent | (4-Chlorophenoxy) | Para-chlorinated phenyl ether linkage |

| 2-Position Substituent | Trifluoromethyl | Electron-withdrawing fluorinated alkyl group |

| Salt Formation | Hydrochloride | Protonated amine with chloride counterion |

| Molecular Formula (Base) | Carbon₁₃Hydrogen₉ChlorineFluorine₃NitrogenOxygen | Complete elemental composition |

| Molecular Formula (Salt) | Carbon₁₃Hydrogen₁₀Chlorine₂Fluorine₃NitrogenOxygen | Includes additional hydrogen and chlorine from salt formation |

The International Chemical Identifier system provides additional systematic representation through the InChI notation: InChI=1S/C13H9ClF3NO.ClH/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17;/h1-7H,18H2;1H. This standardized representation encodes the complete molecular structure including connectivity patterns and stereochemical information. The InChI Key VUSOTTHAMWOCLL-UHFFFAOYSA-N serves as a unique identifier that facilitates database searches and structural comparisons across different chemical information systems.

The Simplified Molecular Input Line Entry System notation C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl.Cl provides a linear representation that captures the essential connectivity information. This notation system begins with the chlorinated phenyl ring, proceeds through the ether linkage to the substituted aniline ring, and concludes with the separate chloride ion. The systematic arrangement of these nomenclature elements ensures unambiguous identification and communication of the compound's structure across international scientific communities.

Structural Classification and Functional Group Analysis

The structural classification of this compound positions it within multiple overlapping categories of organic compounds, each contributing distinct chemical characteristics to the overall molecular behavior. Primary classification identifies the compound as a phenol ether, specifically belonging to the broader class of aromatic compounds containing ether linkages substituted with benzene rings. The molecular architecture features two distinct aromatic ring systems connected through an ether oxygen, creating a diphenyl ether derivative with specialized substitution patterns.

The aniline functional group classification places this compound among substituted benzenamine derivatives, where the primary amino group serves as both a reactive center and a site for salt formation. The presence of the amino group in conjunction with electron-withdrawing substituents creates a complex electronic environment that significantly influences the compound's acid-base properties and nucleophilic reactivity. The trifluoromethyl substituent introduces strong electron-withdrawing character through both inductive and field effects, substantially altering the electron density distribution across the aromatic system.

Halogen substitution patterns represent another critical aspect of structural classification. The compound contains both chlorine and fluorine substituents, with the chlorine atom positioned on the phenoxy ring and three fluorine atoms incorporated within the trifluoromethyl group. This dual halogenation pattern creates distinct electronic effects, where the chlorine substituent provides moderate electron withdrawal while the trifluoromethyl group exerts much stronger electron-withdrawing influence. The spatial arrangement of these substituents generates significant steric and electronic complementarity that affects molecular conformation and intermolecular interactions.

| Functional Group | Position | Electronic Effect | Structural Contribution |

|---|---|---|---|

| Primary Amine | Aniline Ring | Electron-donating (resonance) | Nucleophilic reactivity center |

| Trifluoromethyl | 2-Position | Strong electron-withdrawing | Acidifies amine, affects electronics |

| Chlorophenoxy Ether | 4-Position | Moderate electron-withdrawing | Extended conjugation, steric bulk |

| Aromatic Rings | Dual Ring System | π-electron delocalization | Structural rigidity, planarity |

| Hydrochloride Salt | Amine Nitrogen | Ionic interaction | Enhanced solubility, crystalline form |

The ether linkage connecting the two aromatic systems creates a flexible bond that allows rotational freedom while maintaining electronic communication between the ring systems. This structural feature enables the molecule to adopt various conformations while preserving extended conjugation pathways that influence its optical and electronic properties. The para-disubstitution pattern on both aromatic rings maximizes the electronic communication between substituents while minimizing steric hindrance that might disrupt molecular planarity.

Molecular geometry analysis reveals that the compound adopts a predominantly planar configuration for the aromatic rings, with the ether oxygen providing a slight angular deviation from complete coplanarity. The trifluoromethyl group projects perpendicular to the aromatic plane, creating three-dimensional molecular architecture that influences crystal packing and intermolecular interactions. The hydrochloride salt formation introduces ionic character that significantly affects solubility properties and solid-state behavior compared to the neutral base compound.

Historical Development and Discovery Timeline

The historical development of this compound emerges from the broader evolution of halogenated aromatic compounds and synthetic methodologies developed throughout the twentieth century. The foundational chemistry underlying this compound's synthesis draws upon established reactions for constructing diaryl ethers and introducing trifluoromethyl substituents into aromatic systems. Early developments in halogen chemistry and organofluorine synthesis provided the essential building blocks and methodological frameworks necessary for accessing such complex molecular architectures.

The systematic exploration of chlorophenoxy compounds began with investigations into diphenyl ether derivatives and their applications in various industrial and research contexts. Patent literature from the 1970s documents synthetic approaches to related chlorophenoxy aniline derivatives, indicating active research interest in this structural class during that period. Shell Oil Company filed patents describing synthetic routes to similar compounds, suggesting industrial applications that drove initial development efforts. These early investigations established fundamental synthetic strategies that would later enable access to more complex derivatives incorporating additional substituents such as trifluoromethyl groups.

Trifluoromethyl group incorporation into aromatic systems underwent significant methodological advancement during the latter half of the twentieth century. The development of practical trifluoromethylation reactions enabled chemists to introduce this valuable functional group into complex molecular frameworks with greater efficiency and selectivity. The electron-withdrawing properties of trifluoromethyl substituents became increasingly recognized for their ability to modulate the electronic properties of aromatic compounds, driving continued research into their synthetic accessibility and applications.

| Time Period | Development Milestone | Synthetic Contribution | Research Context |

|---|---|---|---|

| 1960s-1970s | Diaryl Ether Synthesis | Nucleophilic aromatic substitution methods | Industrial polymer applications |

| 1970s-1980s | Chlorophenoxy Derivatives | Patent applications for substituted ethers | Specialty chemical development |

| 1980s-1990s | Trifluoromethylation Methods | Improved CF₃ introduction techniques | Pharmaceutical intermediate synthesis |

| 1990s-2000s | Combined Functionalization | Multi-substituted aromatic synthesis | Advanced material applications |

| 2000s-Present | Salt Formation Studies | Hydrochloride preparation and characterization | Research chemical availability |

The convergence of these synthetic capabilities enabled the specific preparation of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline and its subsequent conversion to the hydrochloride salt form. Modern synthetic approaches typically employ sequential functionalization strategies, where individual substituents are introduced through carefully orchestrated reaction sequences. The development of reliable methods for preparing the hydrochloride salt form represents an important advancement in making this compound accessible for research applications, as the salt formation significantly enhances solubility and handling properties compared to the neutral base.

Contemporary research interest in this compound reflects broader trends toward functional materials and specialized building blocks for advanced synthetic applications. The availability of this compound through multiple commercial suppliers indicates established synthetic routes and recognized utility within the research community. Current Chemical Abstracts Service registration and widespread commercial availability suggest that the compound has achieved sufficient synthetic accessibility and demonstrated utility to warrant continued production and research investigation.

The timeline of this compound's development illustrates the cumulative nature of synthetic organic chemistry, where advances in individual reaction methodologies eventually converge to enable access to increasingly complex molecular targets. The specific combination of functional groups present in this compound represents the synthesis of multiple decades of methodological development in halogen chemistry, ether formation, and salt preparation techniques.

Properties

IUPAC Name |

4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO.ClH/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17;/h1-7H,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSOTTHAMWOCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds range from 0.070 to 35.8 μM, demonstrating their potential as antimicrobial agents in therapeutic applications .

Antileishmanial Activity

Recent investigations into the antileishmanial properties of similar compounds have revealed promising results. Compounds containing the trifluoromethyl group have shown effective inhibition against Leishmania species, with EC50 values indicating strong biological activity . The structural modifications involving the chlorophenoxy and trifluoromethyl groups appear to enhance potency.

Biochemical Research

Proteomics and Enzyme Inhibition

The unique functional groups in this compound allow it to selectively interact with biological systems, making it valuable in proteomics. Its application in enzyme inhibition studies has been explored, where it can act as a competitive inhibitor due to its structural similarity to natural substrates.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. It has been utilized in the preparation of various derivatives that possess enhanced biological activities or novel properties. For example, it is involved in synthesizing N-(p-trifluoromethylphenyl)phosphoramidic dichloride, which has implications in agricultural chemistry as a potential pesticide .

Toxicological Studies

Toxicological assessments have indicated that while the compound shows promise in various applications, it also poses risks associated with aromatic amines, which are known for their potential carcinogenic effects . Therefore, handling precautions are essential when working with this compound.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | MICs range from 0.070 to 35.8 μM against bacteria |

| Antileishmanial activity | EC50 values indicate strong inhibition against Leishmania | |

| Biochemical Research | Proteomics and enzyme inhibition | Selective interactions with biological systems |

| Synthesis of Novel Compounds | Precursor for complex molecules | Involved in synthesizing phosphoramidic derivatives |

| Toxicological Studies | Risk assessment related to aromatic amines | Potential carcinogenic effects noted |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The chlorophenoxy group can bind to receptors or enzymes, while the trifluoromethyl group enhances the compound's stability and bioactivity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

4-(Trifluoromethyl)aniline Hydrochloride (CAS: 90774-69-9)

- Structure: Lacks the 4-chlorophenoxy group but retains the -CF₃ and hydrochloride moieties.

- Molecular Formula : C₇H₇ClF₃N (197.59 g/mol).

- Applications: Used to synthesize propanamide derivatives (e.g., 2-(4-((6-Chloro-2-quinoxalinyl)oxy)phenoxy)-N-(4-(trifluoromethyl)phenyl)propanamide) and serves as a primary reference standard for pharmaceutical impurities.

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline Hydrochloride (CAS: 1588441-12-6)

- Structure: Features a trifluoromethoxy (-OCF₃) group instead of chlorophenoxy, with dual -CF₃ groups.

- Molecular Formula: C₈H₆ClF₆NO (281.59 g/mol).

- Properties : Higher molecular weight and enhanced lipophilicity due to two -CF₃ groups. Used in protein degrader building blocks.

2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])

Functional Group and Reactivity Comparisons

Chlorophenoxy-Containing Analogues

- 5-Chloro-2-(4-chlorophenoxy)aniline Hydrochloride (CAS: 6259-39-8): Shares the chlorophenoxy group but substitutes -CF₃ with -Cl at the 5-position. Purity: 95%.

- 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline: Features a nitrothiophene imine group, enabling crystal packing via hydrogen bonds (β = 105.284°, monoclinic system).

- Key Insight : The target compound’s -CF₃ group enhances electron deficiency compared to -Cl or nitro groups, influencing solubility and binding affinity.

Trifluoromethylated Analogues

Physicochemical and Application Comparisons

Biological Activity

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Chemical Formula: C13H9ClF3NO·HCl

- Molecular Weight: 303.67 g/mol

- IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties.

Anticancer Activity

Studies have highlighted the compound's efficacy against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast and prostate cancer cells.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MDA-MB-468 (Breast) | 0.67 | 90.47% |

| PC-3 (Prostate) | 0.80 | 81.58% |

| HCT-116 (Colon) | 0.87 | 84.32% |

These findings suggest that the compound may interact with specific molecular pathways involved in cancer cell proliferation and survival .

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways, particularly those related to the epidermal growth factor receptor (EGFR). This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

- In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, revealing significant antiproliferative activity across multiple types, including breast and prostate cancers.

- Molecular Docking Studies : Computational studies have indicated strong binding affinities to targets such as EGFR and Src kinases, which are crucial in cancer signaling pathways. This suggests that the compound could serve as a lead for developing new anticancer agents .

Comparative Analysis

Comparing this compound with other similar compounds reveals its unique properties:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 1-(4-Chloro-phenyl)-3-(trifluoromethyl)urea | 0.67 | Anticancer |

| 2-(4-Chlorophenyl)-5-(4-fluorophenyl)oxadiazole | 0.420 | Anticancer |

This comparison highlights the potential of this compound as a competitive candidate in anticancer drug development .

Q & A

Q. How can researchers optimize the synthesis of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between a halogenated phenol derivative (e.g., 4-chlorophenol) and a substituted aniline. Key steps include:

- Base Selection: Use potassium carbonate in DMF to deprotonate the phenol and facilitate substitution .

- Solvent Optimization: Polar aprotic solvents like DMF or DMSO enhance reaction rates due to their high dielectric constants.

- Temperature Control: Heating at 80–100°C for 6–12 hours maximizes product formation while minimizing side reactions like oxidation .

- Workup Protocol: Acidic hydrolysis (e.g., concentrated HCl) followed by recrystallization from ethanol/water improves purity .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- HPLC-MS: For purity assessment and detection of byproducts (e.g., unreacted starting materials or chlorinated impurities) .

- NMR Spectroscopy: H and F NMR are critical for verifying substitution patterns. The trifluoromethyl group appears as a distinct triplet in F NMR (~-60 ppm) .

- Elemental Analysis: Validates stoichiometry, particularly for chloride content in the hydrochloride salt .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

Methodological Answer:

- Solubility: The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) due to ionic dissociation. Solubility can be tested in PBS (pH 7.4) or DMSO/water mixtures .

- Stability: Monitor degradation under varying pH and temperature using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Hydrolysis of the trifluoromethyl group or oxidation of the aniline moiety are common degradation pathways .

Q. What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (N or Ar) at -20°C.

- Conduct periodic FT-IR analysis to detect moisture ingress or amine oxidation (e.g., carbonyl formation at ~1700 cm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies for substitution at the 4-chlorophenoxy position.

- Hammett Constants: Predict substituent effects on reaction rates; electron-withdrawing groups (e.g., trifluoromethyl) deactivate the ring, requiring harsher conditions .

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

Methodological Answer:

Q. How can researchers profile impurities formed during large-scale synthesis?

Methodological Answer:

Q. What mechanistic insights explain the compound’s selectivity for serotonin receptors in neuropharmacological studies?

Methodological Answer:

- Docking Studies: Use Schrödinger Maestro to model interactions with 5-HT receptor binding pockets. The trifluoromethyl group may engage in hydrophobic interactions with Leu228 and Phe234 .

- Mutagenesis Experiments: Validate key residues (e.g., Ser239Ala) to confirm hydrogen bonding with the aniline NH group .

Q. How do pH and temperature affect the compound’s pharmacokinetic profile in vivo?

Methodological Answer:

- Plasma Stability Assays: Incubate the compound in rat plasma at 37°C and analyze degradation via LC-MS/MS. Acidic conditions (e.g., gastric pH) may protonate the aniline, reducing absorption .

- PK/PD Modeling: Use WinNonlin to correlate bioavailability with partition coefficients (logP ~2.8 predicted via ChemAxon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.